D-Lys(Z)-Pro-Arg-pNA(二乙酸盐)

描述

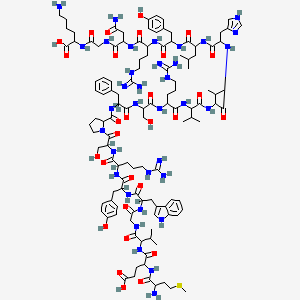

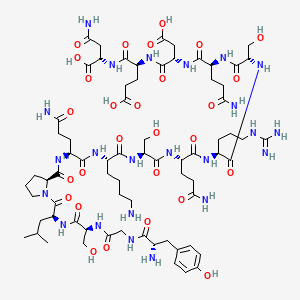

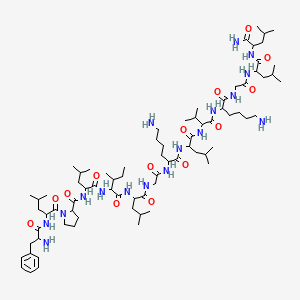

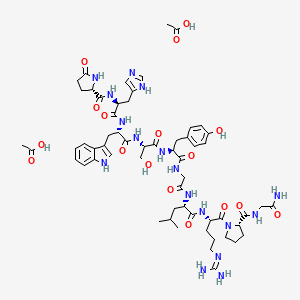

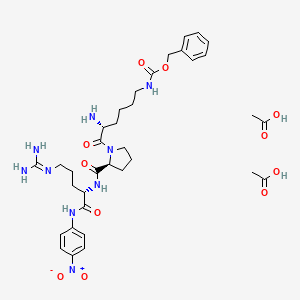

“D-Lys(Z)-Pro-Arg-pNA (diacetate)” is a complex organic compound. The “D-Lys(Z)” part refers to the D-enantiomer of lysine, a basic amino acid, with a protecting group “Z” (benzyloxycarbonyl). “Pro-Arg” likely refers to a peptide sequence consisting of proline and arginine . “pNA” is a common abbreviation for p-nitroaniline, a compound often used in colorimetric assays . The term “diacetate” suggests the presence of two acetate groups, which are often used as protecting groups in organic synthesis .

Synthesis Analysis

The synthesis of such a compound would likely involve standard peptide synthesis techniques, such as solid-phase peptide synthesis, and would require the use of protected amino acids to ensure the correct sequence is formed . The protecting groups would then be removed in the final steps of the synthesis .Molecular Structure Analysis

The exact molecular structure would depend on the specific arrangement and connectivity of the components mentioned in the description. Tools like NMR and X-ray crystallography are typically used to determine the structure of complex organic compounds .Chemical Reactions Analysis

The compound, like other peptides, would be expected to participate in reactions typical of proteins, such as hydrolysis and condensation . The presence of the p-nitroaniline group suggests it may be used in an enzymatic assay, where cleavage of the peptide would result in a color change .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Peptides generally have high melting points, are soluble in water, and exhibit strong intermolecular hydrogen bonding .科学研究应用

比色和荧光探针开发

D-Lys(Z)-Pro-Arg-pNA(二乙酸盐)在比色和荧光探针的开发中发挥着重要作用。例如,Zhang 等人(2018 年)的一项研究利用氨基芘改性的二乙炔单体来创建聚二乙炔(PDA)囊泡。这些 PDA 在添加 l-精氨酸(l-Arg)或 l-赖氨酸(l-Lys,必需氨基酸)后发生比色和荧光变化,突显了 D-Lys(Z)-Pro-Arg-pNA(二乙酸盐)在高选择性和灵敏度检测这些氨基酸中的潜力 (Zhang 等人,2018 年)。

酶的亲和标签

Kettner 和 Shaw(1979 年)研究了 D-Phe-Pro-ArgCH2C1(一种与 D-Lys(Z)-Pro-Arg-pNA(二乙酸盐)在结构上相关的化合物)作为凝血酶选择性亲和标签的用途。他们的研究证明了类似化合物在酶抑制和特异性研究中的潜力 (Kettner 和 Shaw,1979 年)。

肽衍生物的合成

Inouye 和 Watanabe(1977 年)专注于合成与促皮质激素相关的肽衍生物,使用与 D-Lys(Z)-Pro-Arg-pNA(二乙酸盐)在结构上相似的中间体。这项研究提供了对类似化合物合成过程和在创建肽衍生物中的潜在应用的见解 (Inouye 和 Watanabe,1977 年)。

免疫抑制活性研究

Siemion 等人(1994 年)合成了三肽免疫抑制剂 Lys-Arg-Pro 的类似物,类似于 D-Lys(Z)-Pro-Arg-pNA(二乙酸盐),以研究它们的免疫抑制活性。他们发现特定位置上的某些 D-氨基酸残基可以赋予免疫抑制特性,为 D-Lys(Z)-Pro-Arg-pNA(二乙酸盐)及其类似物的潜在医学应用提供了视角 (Siemion 等人,1994 年)。

底物特异性研究

Yoshimoto 和 Tsuru(1983 年)关于氨肽酶 M 底物特异性的研究,使用包括 Lys-Pro-Arg 在内的底物,突出了 D-Lys(Z)-Pro-Arg-pNA(二乙酸盐)在酶学中的效用,特别是在理解酶-底物相互作用方面 (Yoshimoto 和 Tsuru,1983 年)。

酶活性测定

Kadokami 等人(1990 年)在从绿藻 Codium fragile 中纯化酶时,使用了 Boc-Ala-Ala-Pro-Arg-pNA,一种与 D-Lys(Z)-Pro-Arg-pNA(二乙酸盐)相关的化合物。这项研究表明此类化合物在酶纯化和活性测定中的应用 (Kadokami 等人,1990 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

acetic acid;benzyl N-[(5R)-5-amino-6-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-6-oxohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43N9O7.2C2H4O2/c32-24(10-4-5-17-36-31(44)47-20-21-8-2-1-3-9-21)29(43)39-19-7-12-26(39)28(42)38-25(11-6-18-35-30(33)34)27(41)37-22-13-15-23(16-14-22)40(45)46;2*1-2(3)4/h1-3,8-9,13-16,24-26H,4-7,10-12,17-20,32H2,(H,36,44)(H,37,41)(H,38,42)(H4,33,34,35);2*1H3,(H,3,4)/t24-,25+,26+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCWZMKBOZNVHX-ANSAKZOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H51N9O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

773.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Lys(Z)-Pro-Arg-pNA (diacetate) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。